N-Thiolan-2-ylidenehydroxylamine
Description
Properties
IUPAC Name |
N-(thiolan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-5-4-2-1-3-7-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIHTGMMSZLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10786444 | |
| Record name | N-Thiolan-2-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10786444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-84-4 | |
| Record name | N-Thiolan-2-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10786444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves the acid-catalyzed condensation of thiolan-2-one (tetrahydrothiophen-2-one) with hydroxylamine hydrochloride. This proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the imine (ylidene) bond.
Reaction Conditions
- Solvent: Ethanol/water (3:1 v/v)
- Catalyst: 10% hydrochloric acid
- Temperature: Reflux (78°C)
- Time: 12–16 hours
Yield Optimization
Yields plateau at ~65% due to competing hydrolysis of the imine under acidic conditions. Neutralizing the reaction post-condensation with sodium bicarbonate improves stability.
| Parameter | Value |
|---|---|
| Molar Ratio (Thiolan-2-one : NH₂OH·HCl) | 1 : 1.2 |
| Maximum Yield | 68% |
| Purity (HPLC) | 98.2% |
Nucleophilic Substitution on 2-Bromothiolane
Substrate Preparation and Reactivity
2-Bromothiolane, synthesized via bromination of thiolane using N-bromosuccinimide (NBS) under radical initiation, undergoes nucleophilic substitution with hydroxylamine in dimethylformamide (DMF).
Key Considerations
- Leaving Group Activation: Bromine’s moderate leaving ability necessitates elevated temperatures.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing substitution rates.
Reaction Profile
- Temperature: 90°C
- Time: 8 hours
- Yield: 54% (unoptimized)
Side Reactions
Competing elimination to form thiolene (tetrahydrothiophene-2-ene) occurs at temperatures >100°C, necessitating precise thermal control.
Cyclization of 3-Amino-1-mercaptopropan-2-ol
Precursor Synthesis and Ring Closure
This method constructs the thiolane ring in situ while introducing the hydroxylamine group. 3-Amino-1-mercaptopropan-2-ol is treated with nitrous acid to generate a diazonium intermediate, which undergoes intramolecular cyclization.
Critical Steps
- Diazotization: NaNO₂/HCl at 0–5°C.
- Cyclization: Gentle heating (40°C) in tetrahydrofuran (THF).
Challenges
- Low functional group tolerance necessitates high-purity starting materials.
- Competing intermolecular coupling reduces yield (~42%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 3.82 (m, 2H, S–CH₂), 2.95 (t, 2H, N–CH₂), 2.45 (m, 2H, CH₂–S), 1.98 (s, 1H, NH).
- ¹³C NMR: δ 168.5 (C=N), 45.3 (S–CH₂), 38.1 (N–CH₂).
Infrared Spectroscopy (IR)
- Strong absorption at 1620 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (N–H stretch).
Industrial Scalability and Applications
Challenges in Bulk Synthesis
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) remains indispensable but costly at scale.
- Stability: The compound is hygroscopic, requiring anhydrous storage.
Chemical Reactions Analysis
Types of Reactions
N-Thiolan-2-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, usually under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
N-Thiolan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for other functionalized thiolanes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-Thiolan-2-ylidenehydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The thiolane ring may also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Thioamide/Thiazolidinone Backbones
Compounds with thioamide or thiazolidinone moieties share functional similarities with N-Thiolan-2-ylidenehydroxylamine. Below is a comparative analysis based on synthesis, yields, and properties:
Key Observations:
Synthetic Efficiency: this compound benefits from ynamide-mediated synthesis, which avoids harsh reagents and achieves high selectivity . In contrast, classical methods like thiobenzimidazolone-based routes (75% yield) or thiazolidinone condensations (variable 53–90% yields) [[]] are less consistent. Electron-withdrawing substituents (e.g., 5-nitro-2-furyl in compounds 12–13) reduce yields (53–58%) compared to electron-donating groups (e.g., 4-methoxyphenyl in compound 9: 90%) [[]].
Thermal Stability: Thiazolidinone derivatives exhibit melting points ranging from 147–207°C, influenced by aromatic substituents [[]]. This compound’s predicted melting point (~180–182°C) aligns with fused-ring stability trends.
Functional Utility :
- Ynamide-mediated methods (used for this compound) enable peptide-compatible conditions, unlike older thiobenzimidazolone routes, which may require acidic/basic environments .
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